molecular formula C14H18Cl2N2O B6270987 3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride CAS No. 2639462-29-4

3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride

Cat. No.: B6270987
CAS No.: 2639462-29-4
M. Wt: 301.2
InChI Key:
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Description

3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of an aniline derivative with an aminophenoxy group and is commonly used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride typically involves the reaction of 2-aminophenol with N,N-dimethylaniline under specific conditions. One common method includes the use of a nucleophilic substitution reaction where 2-aminophenol reacts with N,N-dimethylaniline in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced catalysts and automated systems helps in maintaining consistent reaction conditions, thereby ensuring high-quality production .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism by which 3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-aminophenoxy phthalonitrile: Another aminophenoxy derivative used in similar applications.

    N,N-dimethylaniline derivatives: Compounds with similar structural features and reactivity.

Uniqueness

3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

CAS No.

2639462-29-4

Molecular Formula

C14H18Cl2N2O

Molecular Weight

301.2

Purity

90

Origin of Product

United States

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